molecular formula C19H15Br B13648763 1-(bromomethyl)-4-(4-phenylphenyl)benzene

1-(bromomethyl)-4-(4-phenylphenyl)benzene

Cat. No.: B13648763
M. Wt: 323.2 g/mol
InChI Key: MTRWNZSLLYKTLP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-phenylphenyl)benzene is an organic compound that belongs to the class of bromomethylated aromatic hydrocarbons. This compound is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a biphenyl group. The structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(4-phenylphenyl)methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products:

    Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(4-phenylphenyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

    Medicine: It is a precursor in the synthesis of potential drug candidates and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(4-phenylphenyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-(4-phenylphenyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Iodomethyl)-4-(4-phenylphenyl)benzene: Similar structure but with an iodomethyl group instead of a bromomethyl group.

    4-(4-Phenylphenyl)methylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H15Br

Molecular Weight

323.2 g/mol

IUPAC Name

1-(bromomethyl)-4-(4-phenylphenyl)benzene

InChI

InChI=1S/C19H15Br/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

MTRWNZSLLYKTLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CBr

Origin of Product

United States

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